molecular formula C18H20N2O3S2 B10811315 N-[3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiophene-2-carboxamide

N-[3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiophene-2-carboxamide

Cat. No.: B10811315
M. Wt: 376.5 g/mol
InChI Key: UPGDQYJCIIKXIA-UHFFFAOYSA-N
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Description

N-[3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H20N2O3S2 and its molecular weight is 376.5 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-[3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S2/c21-16(14-6-3-11-24-14)19-17-15(12-4-1-2-5-13(12)25-17)18(22)20-7-9-23-10-8-20/h3,6,11H,1-2,4-5,7-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGDQYJCIIKXIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CS3)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiophene-2-carboxamide, a compound with significant structural complexity, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiophene core fused with a thiophene ring and contains a morpholine substituent. The molecular formula is C13H18N2O2SC_{13}H_{18}N_{2}O_{2}S with a molecular weight of approximately 266.36 g/mol. The presence of the morpholine group suggests potential interactions with various biological targets, particularly in drug discovery contexts.

Structural Features

FeatureDescription
Core StructureBenzothiophene fused with thiophene
Functional GroupsMorpholine, carbonyl, and amide groups
Molecular Weight266.36 g/mol
CAS Number554405-87-7

Pharmacological Properties

Research indicates that compounds containing morpholine and benzothiophene structures exhibit various biological activities. Specifically, this compound has shown:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cell lines. For instance, related compounds have demonstrated IC50 values in the low micromolar range against HepG2 cells (IC50 = 17 μM) .
  • Analgesic Effects : Similar derivatives have been evaluated for analgesic activity using the hot plate method on mice, showing significant pain relief exceeding standard analgesics like metamizole .

The exact mechanism of action for this compound remains under investigation. However, structural analysis indicates that the compound may interact with specific receptors or enzymes involved in pain modulation and cancer cell proliferation.

Synthesis

The synthesis of this compound can be achieved through various methods involving nucleophilic substitutions and acylation reactions. The versatility of synthetic approaches allows for the modification of functional groups to enhance biological activity.

Synthetic Pathways

  • Nucleophilic Substitution : Utilizing morpholine derivatives to introduce the morpholine moiety.
  • Acylation Reactions : Formation of the carboxamide group through acylation techniques.

Study 1: Analgesic Activity Evaluation

A study conducted on derivatives of tetrahydrobenzothiophene compounds demonstrated significant analgesic effects. The tested compounds exhibited varying degrees of potency with dosages leading to latency periods in reflex responses significantly lower than those observed with control substances .

Study 2: Anticancer Activity Assessment

In another investigation focusing on cancer cell lines, this compound was part of a series that showed promising anticancer properties with IC50 values indicating effective growth inhibition .

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